4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine
Description
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-(1-azabicyclo[2.2.2]octan-4-yl)aniline |
InChI |
InChI=1S/C13H18N2/c14-12-3-1-11(2-4-12)13-5-8-15(9-6-13)10-7-13/h1-4H,5-10,14H2 |
InChI Key |
LOXGPUNLCBCZGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(CC2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine typically involves the construction of the bicyclic core followed by the introduction of the phenylamine group. One common approach is to start with a bicyclic precursor, such as 1-aza-bicyclo[2.2.2]octane, and then introduce the phenylamine moiety through a series of substitution reactions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of 4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The bicyclic 1-azabicyclo[2.2.2]octane system demonstrates reactivity in nucleophilic ring-opening processes. For example:
-
DABCO-derived quaternary ammonium salts (structurally analogous) undergo ring-opening with phenols or amines in polyethyleneglycol (PEG) at elevated temperatures, yielding substituted piperazines .
-
Reaction Conditions : Heating (80–120°C) in PEG or diglyme with nucleophiles (e.g., phenols, thiols) .
| Substrate | Nucleophile | Product | Yield (%) | Source |
|---|---|---|---|---|
| 1-Alkyl-DABCO salt | Phenol | 1-Alkyl-4-(2-phenoxyethyl)piperazine | 65–85 |
For 4-(1-aza-bicyclo[2.2.2]oct-4-yl)-phenylamine, the aniline group could act as a nucleophile, displacing leaving groups in alkylation or arylation reactions.
Acylation and Carbamate Formation
The aniline group is susceptible to acylation. In related systems:
-
Carbamate synthesis : 1-Azabicyclo[2.2.2]octan-4-yl carbamates form via reaction with chloroformates or isocyanates .
-
Example : Reaction with 3-phenylthiophen-2-yl isocyanate yields 1-azabicyclo[2.2.2]octan-4-yl N-(3-phenylthiophen-2-yl)carbamate (69% yield) .
Proposed Pathway for Target Compound :
-
React 4-(1-aza-bicyclo[2.2.2]oct-4-yl)-phenylamine with acetyl chloride or benzoyl chloride.
-
Expected products: N-acetyl or N-benzoyl derivatives.
Reductive Amination and Cyclization
LiAlH₄-induced reductive cyclization is effective for synthesizing constrained bicyclic amines. For example:
-
2-Aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptanes form via LiAlH₄ reduction of cyanoaziridine precursors .
Application to Target Compound :
The aniline moiety could participate in reductive cyclization with aldehydes or ketones to form spirocyclic or fused heterocycles.
Photoredox Catalysis for Functionalization
Photoredox methods enable radical-mediated functionalization of bicyclic systems:
-
Bicyclo[1.1.1]pentanes undergo three-component carboamination with alkyl halides and amines under blue-light irradiation .
Potential Adaptation :
Using 4-(1-aza-bicyclo[2.2.2]oct-4-yl)-phenylamine as a radical acceptor, photoredox conditions could install alkyl/aryl groups at the bridgehead position.
Acid-Catalyzed Rearrangements
Concentrated sulfuric acid promotes Schmidt reactions in bicyclic ketones, leading to lactam products . While the target compound lacks a ketone, its amine group could participate in acid-mediated rearrangements or Beckmann-type reactions.
Biological Activity and Selective Inhibition
2-Azabicyclo[2.2.2]octane sulfonamides exhibit γ-secretase inhibition with brain permeability . The aniline group in the target compound could be derivatized to sulfonamides for similar bioactivity studies.
Scientific Research Applications
Chemistry
In chemistry, 4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure allows it to interact with specific biological targets, making it useful in the study of enzyme mechanisms and receptor-ligand interactions .
Medicine
In medicine, 4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine is investigated for its potential therapeutic applications. It has shown promise in the development of new drugs for the treatment of neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of 4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. In receptor binding studies, it acts as a ligand that can either activate or inhibit receptor signaling pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Bicyclic Frameworks
3-[6-(1-Aza-bicyclo[2.2.2]oct-3-yloxy)-pyridazin-3-ylethynyl]-phenylamine
This derivative replaces the phenylamine’s direct attachment to the bicyclo[2.2.2]octane with a pyridazine-ethynyl linker. Compared to the parent compound, this modification reduces melting point (169.5–175.4°C vs. rigid analogues) and may alter receptor-binding kinetics .
4-(4-Methyl-piperazin-1-ylmethyl)phenylamine
Here, the bicyclo[2.2.2]octane is replaced by a piperazine ring with a methyl substituent. The piperazine’s flexibility allows for broader interaction with flat aromatic pockets in enzymes, contrasting with the rigid bicyclic system’s preference for deep, sterically constrained binding sites. This compound serves primarily as a chemical intermediate rather than a direct therapeutic agent .
Electronic and Substituent Effects
(3-Ethynyl)phenylamine and (4-Bromo-3-methyl)phenylamine Analogues
Analogues with ethynyl or bromo-methyl substituents on the phenyl ring exhibit distinct electronic profiles. The ethynyl group increases electron density, facilitating click chemistry for probe conjugation, while bromine enhances electrophilicity, improving cross-coupling reactivity. These traits are exploited in angucyclinone biosynthesis, where such analogues are incorporated into natural product derivatives under mild conditions .
4-(1-Aza-bicyclo[2.2.2]oct-3-yloxy)-3-fluorophenylamine
Fluorine substitution at the 3-position introduces strong electron-withdrawing effects, polarizing the phenylamine moiety. This alters metabolic stability and binding affinity to targets like procaspase-8, where fluorinated derivatives show improved inhibitory potency in silico docking studies .
Critical Analysis of Divergent Properties
- Rigidity vs. Flexibility : The bicyclo[2.2.2]octane scaffold’s rigidity enhances binding specificity but limits synthetic accessibility compared to flexible piperazine derivatives .
- Substituent Effects : Electron-donating groups (e.g., ethynyl) improve reactivity for probe conjugation, while halogenation (e.g., bromine, fluorine) enhances electrophilicity and metabolic stability .
Biological Activity
4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique bicyclic structure, which incorporates nitrogen, allows it to interact with biological targets effectively, making it a candidate for therapeutic applications, especially in neurology.
Chemical Structure and Properties
This compound features a bicyclic core derived from the bicyclo[2.2.2]octane framework with an amino group attached to a phenyl ring. The presence of the nitrogen atom in the bicyclic structure contributes to its biological activity by facilitating interactions with various receptors and enzymes.
The mechanism of action of 4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine primarily involves its role as a ligand for specific receptors, particularly the nicotinic acetylcholine receptors (nAChRs). Its structural conformation allows it to fit into the active sites of these receptors, modulating their activity, which can lead to various physiological effects.
Neuropharmacology
Research indicates that compounds similar to 4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine exhibit significant effects on cognitive functions and neurological disorders. For instance, studies have shown that related compounds can activate the α7 nAChR subtype, which is implicated in cognitive processes and neuroprotection .
Table 1: Biological Activities Related to nAChR Activation
Potential Therapeutic Applications
The compound has been explored for potential therapeutic applications in treating conditions such as schizophrenia and cognitive deficits due to its ability to cross the blood-brain barrier effectively . Its action on nAChRs suggests it may enhance synaptic plasticity and improve cognitive function.
Case Studies
- Cognitive Function Improvement : A study demonstrated that a related compound, N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine, showed promise in improving auditory sensory gating and cognitive performance in animal models . This suggests that 4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine may have similar effects.
- Neuroprotective Effects : Research has indicated that compounds activating α7 nAChRs can provide neuroprotective effects against neurodegenerative diseases by reducing inflammation and promoting neuronal survival .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine with high purity?
- Methodological Answer : Utilize a hybrid computational-experimental workflow. Begin with quantum chemical calculations (e.g., density functional theory) to predict favorable reaction pathways and intermediates. Apply statistical Design of Experiments (DoE) to optimize parameters such as temperature, solvent polarity, and catalyst loading. For purification, employ membrane separation technologies (e.g., nanofiltration) to isolate the compound from byproducts, followed by HPLC with UV detection for purity validation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to resolve bicyclo[2.2.2]octane and phenylamine moieties, and X-ray crystallography for structural elucidation. For surface interactions, employ microspectroscopic imaging (e.g., AFM-IR) to analyze adsorption behavior on model indoor surfaces .
Advanced Research Questions
Q. How can computational modeling resolve ambiguities in the reaction mechanism of 4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine synthesis?
- Methodological Answer : Implement ab initio molecular dynamics (AIMD) simulations to trace transition states and intermediates. Validate computational predictions using isotopic labeling (e.g., ¹⁵N tracing) to track nitrogen migration in the azabicyclo moiety. Cross-reference results with in-situ FTIR spectroscopy to detect transient species during reaction progression .
Q. What strategies address contradictory data in solvent-dependent stability studies of this compound?
- Methodological Answer : Apply factorial design to systematically vary solvent polarity, pH, and oxygen exposure. Use multivariate analysis (e.g., PCA) to identify dominant degradation pathways. Replicate experiments under inert atmospheres (glovebox) to isolate oxidative vs. hydrolytic degradation mechanisms. Validate findings via Arrhenius kinetics to model temperature-dependent stability .
Q. How can computational screening improve catalytic systems for functionalizing the azabicyclo[2.2.2]octane core?
- Methodological Answer : Deploy fragment-based ligand design combined with machine learning (e.g., QSAR models) to predict catalyst efficacy. Screen transition-metal complexes (e.g., Pd, Ru) using docking simulations targeting steric and electronic compatibility with the bicyclic framework. Validate top candidates via high-throughput experimentation (HTE) in microreactors .
Q. What experimental designs are optimal for studying the adsorption of this compound on environmental surfaces?
- Methodological Answer : Use quartz crystal microbalance (QCM) assays to quantify adsorption kinetics on silica, cellulose, and polymer surfaces. Couple with ToF-SIMS to map surface binding sites. Control humidity and temperature to simulate indoor environments. Compare results with DFT-derived adsorption energies to validate molecular-scale interactions .
Q. How to design experiments assessing the compound’s stability under extreme pH and thermal conditions?
- Methodological Answer : Employ a split-plot DoE to simultaneously vary pH (1–13) and temperature (25–150°C). Monitor degradation via LC-MS/MS and identify products using tandem mass spectrometry. Use accelerated stability testing (e.g., 40°C/75% RH) to extrapolate shelf-life under ambient conditions .
Q. What approaches elucidate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Synthesize analogs with substituents at the phenylamine or azabicyclo positions. Evaluate bioactivity (e.g., enzyme inhibition) using dose-response assays. Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity via 3D-QSAR modeling. Validate hypotheses using crystallographic data to resolve binding conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
